molecular formula C23H24N4O3 B11644372 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid

5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid

Cat. No.: B11644372
M. Wt: 404.5 g/mol
InChI Key: PMHKLKSBKHHXCZ-UHFFFAOYSA-N
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Description

5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid: is a complex organic compound that features a quinazoline moiety linked to a piperazine ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid typically involves multiple steps:

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the quinazoline derivative with piperazine under controlled conditions.

    Linking to Pentanoic Acid: The final step involves the coupling of the piperazine derivative with a pentanoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline moieties.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinazoline N-oxides and phenyl ketones.

    Reduction: Products may include dihydroquinazoline derivatives.

    Substitution: Products may include various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine

Medically, this compound holds potential as a lead compound for the development of new drugs. Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties, suggesting that this compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid is likely related to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid
  • 5-Oxo-5-[4-(4-isopropylphenylsulfonyl)piperazin-1-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the quinazoline moiety. This structural feature imparts distinct biological activities, particularly in the inhibition of tyrosine kinases, which is not commonly observed in other related compounds.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

5-oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid

InChI

InChI=1S/C23H24N4O3/c28-20(11-6-12-21(29)30)26-13-15-27(16-14-26)23-24-19-10-5-4-9-18(19)22(25-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,29,30)

InChI Key

PMHKLKSBKHHXCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O

Origin of Product

United States

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